molecular formula C10H12O4S B1365648 2-(4-(Ethylsulfonyl)phenyl)acetic acid CAS No. 383135-47-5

2-(4-(Ethylsulfonyl)phenyl)acetic acid

Cat. No.: B1365648
CAS No.: 383135-47-5
M. Wt: 228.27 g/mol
InChI Key: FJOLLUNLZJLQMN-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)phenyl)acetic acid is a carboxylic acid derivative featuring a phenyl ring substituted with an ethylsulfonyl group at the para position and an acetic acid moiety at the adjacent carbon. Its molecular formula is C₁₀H₁₂O₄S (inferred from analogs like 2-(4-(methylsulfonyl)phenyl)acetic acid, C₉H₁₀O₄S ), with a molecular weight of 228.27 g/mol. The ethylsulfonyl group (-SO₂C₂H₅) is a strong electron-withdrawing substituent, enhancing the acidity of the acetic acid proton (pKa ~3–4) compared to non-sulfonyl analogs.

This compound is utilized in organic synthesis, particularly in amide coupling reactions. For example, it reacts with amines (e.g., 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one) to form biologically active acetamides under EDC/HOBt activation . Its structural features make it relevant in pharmaceutical research, though specific therapeutic applications are less documented compared to analogs like 2-(4-(methylsulfonyl)phenyl)acetic acid, a known impurity in the NSAID Etoricoxib .

Preparation Methods

Preparation Methods of 2-(4-(Ethylsulfonyl)phenyl)acetic acid

Sulfonylation of 2-(4-methylsulfonyl)phenyl acetic acid derivatives

One common strategy involves starting from 4-methylsulfonylphenyl acetic acid or its salts, followed by functional group transformations to introduce the ethylsulfonyl group. This approach leverages the availability of 4-methylsulfonylphenyl acetic acid as a key intermediate.

  • Reaction Conditions:

    • Preparation of alkaline salts of 4-methylsulfonylphenyl acetic acid using alkaline metal hydroxides (NaOH, KOH, LiOH) or alkoxides (sodium methoxide, potassium ethoxide) in organic solvents such as methanol or tetrahydrofuran (THF).
    • Subsequent reaction with alkyl Grignard reagents (e.g., ethylmagnesium chloride) to introduce the ethyl group on the sulfonyl moiety.
    • Temperature control between 40°C and 70°C, typically around 65°C, with reaction times from 30 minutes to 2 hours depending on scale.
    • The process can be carried out in a one-pot manner without isolation of intermediates, improving efficiency and reducing steps.
  • Advantages:

    • Avoids hazardous oxidizing agents like hydrogen peroxide, reducing explosion risks.
    • Uses readily available starting materials.
    • Achieves molar yields between 78% and 88%.
    • Allows recycling of excess reagents, enhancing economic viability.
  • Isolation:

    • Conventional organic synthesis techniques such as extraction, crystallization, and drying under vacuum at moderate temperatures (50-90°C) are used to isolate the pure product.
Step Conditions Notes
Formation of alkaline salt NaOH/KOH/LiOH in methanol or THF Room temperature to 25°C
Reaction with ethyl Grignard Ethylmagnesium chloride in THF 40-70°C, ~65°C, 30 min to 2 hours
Work-up and isolation Acidification, extraction, drying Vacuum drying at 50-90°C for 8 hours
Yield 78-88% molar High purity product

Direct sulfonylation of phenylacetic acid derivatives

Another method involves the direct sulfonylation of phenylacetic acid derivatives with ethylsulfonyl reagents or via oxidation of ethylthio-substituted precursors.

  • Typical procedure:

    • Starting from 4-ethylthio phenylacetic acid or related compounds.
    • Oxidation of the thioether group to the sulfone using oxidizing agents such as hydrogen peroxide or peracids.
    • Careful control of reaction conditions to avoid over-oxidation or side reactions.
  • Challenges:

    • Use of strong oxidants can lead to side products and safety concerns.
    • Requires purification steps to remove oxidant residues and by-products.

Detailed Research Findings and Data

Patent EP2551265A1 Highlights (Related Sulfonylated Phenylacetic Acid)

  • Demonstrates preparation of methylsulfonyl phenyl acetic acid salts and their reaction with alkyl Grignard reagents to form sulfonylated ketones, adaptable for ethylsulfonyl analogues.
  • Emphasizes one-pot synthesis, avoiding tungsten catalysts and hazardous oxidants.
  • Yields reported: 78-88% molar.
  • Reaction temperature: 40-70°C, preferably 65°C.
  • Solvents: Methanol, THF.
  • Product isolation via crystallization and vacuum drying.

Synthesis via Fischer Indole and Vilsmeier-Haack Reactions (Related Sulfonyl Compounds)

  • Sulfonyl-substituted acetophenones can be converted into various derivatives, indicating the stability and synthetic flexibility of the sulfonylphenylacetic acid scaffold.
  • IR and NMR data confirm the presence of sulfonyl and acetic acid functional groups.

Industrial Preparation Method (CN107641089A)

  • Describes preparation of 4-methylsulfonylphenylacetic acid intermediates under mild conditions (80-85°C for 6h) in ethanol with NaOH.
  • Post-reaction work-up includes distillation, pH adjustment, filtration, and drying.
  • Achieves yields up to 85%, with improved safety and operational simplicity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Disadvantages
Grignard addition to sulfonyl salt 4-methylsulfonylphenyl acetic acid salt Ethylmagnesium chloride, THF, 65°C, 1 hr 78-88 One-pot, avoids hazardous oxidants Requires handling of Grignard reagents
Oxidation of ethylthio precursor 4-ethylthiophenyl acetic acid H2O2 or peracids, controlled oxidation Variable Direct sulfone formation Safety concerns, side reactions
Industrial alkaline hydrolysis 4-(methylsulfonyl)phenyl ethanethiol NaOH, ethanol, 80-85°C, 6h ~85 Simple operation, scalable Requires careful pH and temperature control
Amide coupling (derivative synthesis) This compound EDC, HOBt, DCM, room temp 61-80 Mild conditions, high purity Not direct acid synthesis

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Ethylsulfonyl)phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a building block for synthesizing more complex molecules, facilitating the development of various chemical entities.
  • Reactivity : It undergoes oxidation, reduction, and substitution reactions, allowing for the creation of diverse derivatives. For instance, oxidation can yield sulfone derivatives, while reduction can produce ethylphenylacetic acid.

Biology

  • Biological Activity : Studies have indicated potential antimicrobial and anti-inflammatory properties. The ethylsulfonyl group enhances the compound's reactivity and binding affinity to biological targets, which may modulate various biological pathways.
  • Case Study : In one study, derivatives of phenylacetic acids were shown to exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, highlighting the potential of sulfonamide compounds in treating infections .

Medicine

  • Drug Development : The compound is being explored as a precursor for pharmaceutical compounds. Its unique structure may contribute to the development of novel therapeutic agents.
  • Therapeutic Potential : Research indicates that compounds with sulfonamide functional groups can address critical health issues such as arthritis and cancer .

Industry

  • Industrial Applications : 2-(4-(Ethylsulfonyl)phenyl)acetic acid is utilized in producing dyes, agrochemicals, and other industrial chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-(Ethylsulfonyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group is known to enhance the compound’s reactivity and binding affinity to target molecules. This can lead to the modulation of biological pathways, resulting in various therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(4-(ethylsulfonyl)phenyl)acetic acid with key structural analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications/References
This compound -SO₂C₂H₅ C₁₀H₁₂O₄S 228.27 High acidity (pKa ~3–4); lipophilic due to ethyl group; reactive in amide synthesis Amide coupling
2-(4-(Methylsulfonyl)phenyl)acetic acid -SO₂CH₃ C₉H₁₀O₄S 214.24 Higher water solubility vs. ethyl analog; stronger electron withdrawal Etoricoxib impurity
2-(4-Hydroxyphenyl)acetic acid -OH C₈H₈O₃ 152.15 Lower acidity (pKa ~4.5); forms hydrogen bonds; less reactive in electrophilic substitutions Precursor for spirocyclic compounds
Ethyl 2-phenylacetoacetate -COOEt and -COCH₃ C₁₂H₁₄O₃ 206.24 Ester group reduces acidity; undergoes keto-enol tautomerism Synthetic intermediate
2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid -SO₂CH₂CH₂OCH₃ C₁₁H₁₄O₅S 258.30 Increased lipophilicity and steric bulk vs. ethylsulfonyl Research chemical
2-[(4-Methanesulfonylphenyl)sulfamoyl]acetic acid -SO₂NH- and -SO₂CH₃ C₉H₁₁N₂O₆S₂ 331.32 Dual sulfonyl groups enhance acidity and hydrogen-bonding capacity Unspecified biological probes

Functional Group Impact

  • Sulfonyl vs. Hydroxyl : The sulfonyl group in this compound increases acidity and resonance stabilization of the conjugate base compared to 2-(4-hydroxyphenyl)acetic acid. This makes it more reactive in nucleophilic reactions (e.g., amide bond formation) .
  • Ethyl vs. Methyl Sulfonyl: The ethyl group in the target compound confers greater lipophilicity (logP ~1.5 vs.
  • Ester vs. Carboxylic Acid : Ethyl 2-phenylacetoacetate lacks the free carboxylic acid, reducing solubility in aqueous media but enhancing stability in organic solvents .

Biological Activity

2-(4-(Ethylsulfonyl)phenyl)acetic acid, with the CAS number 383135-47-5, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an ethylsulfonyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. While detailed mechanisms are still being elucidated, preliminary studies suggest that it may interact with cyclooxygenase (COX) enzymes, similar to other phenylacetic acid derivatives.

  • COX Inhibition : The compound has been investigated for its potential as a COX inhibitor, which plays a crucial role in inflammation and pain pathways. Inhibition of COX-2 specifically may lead to anti-inflammatory effects without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit the expression of COX-2 in various cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

  • Study on COX Inhibition : A study demonstrated that derivatives similar to this compound showed potent COX-2 inhibitory activity with IC50 values ranging from 0.10 to 0.31 µM, indicating strong selectivity towards COX-2 over COX-1 .
  • Antimicrobial Evaluation : Another investigation assessed various phenylacetic acid derivatives for their antimicrobial efficacy. The results indicated that compounds with similar substituents exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
  • Pharmacokinetic Studies : Pharmacokinetic profiling revealed that certain analogs of this compound demonstrated favorable absorption and distribution characteristics in animal models, suggesting potential for oral bioavailability .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
COX InhibitionIC50 = 0.10 - 0.31 µM
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntimicrobialActivity against specific bacterial strains
PharmacokineticsFavorable absorption in animal models

Q & A

Q. Basic: What synthetic methodologies are commonly employed to introduce the ethylsulfonyl group into arylacetic acid derivatives like 2-(4-(Ethylsulfonyl)phenyl)acetic acid?

Methodological Answer:
The ethylsulfonyl group is typically introduced via sulfonation of the aromatic ring. A two-step approach is often used:

Sulfonation : Reacting 4-bromophenylacetic acid with sodium sulfite under acidic conditions to form the sodium sulfonate intermediate.

Alkylation : Treating the sulfonate intermediate with ethyl bromide in the presence of a base (e.g., KOH) to substitute the sulfonate group with ethylsulfonyl .
Yield Optimization : Reaction temperatures (80–100°C) and solvent polarity (e.g., DMF) significantly impact yields. Catalysts like tetrabutylammonium bromide (TBAB) can improve alkylation efficiency .

Q. Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm, doublets for para-substitution) and the acetic acid moiety (δ 3.6–3.8 ppm for CH₂, δ 12–13 ppm for COOH) .
    • HSQC/HMBC : Confirm connectivity between the ethylsulfonyl group and the phenyl ring.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 257.07 for C₁₀H₁₂O₄S) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid) .

Q. Advanced: How can computational modeling resolve discrepancies in the reported reactivity of the ethylsulfonyl group under nucleophilic conditions?

Methodological Answer:
Contradictions in reactivity (e.g., susceptibility to hydrolysis vs. stability) arise from solvent effects and steric hindrance.

  • DFT Calculations : Model the transition state of nucleophilic attacks (e.g., OH⁻) on the sulfonyl group. Solvent models (e.g., PCM for water) predict activation energies, explaining why polar protic solvents accelerate hydrolysis .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions on the sulfonyl group, guiding predictions of site-specific reactivity .

Q. Advanced: How to address inconsistencies in crystallographic data for structurally similar arylacetic acid derivatives?

Methodological Answer:
Discrepancies in reported crystal structures (e.g., bond lengths, packing motifs) may stem from:

  • Polymorphism : Screen crystallization conditions (e.g., ethanol vs. acetone) to isolate different polymorphs .
  • Validation Tools : Use PLATON or Mercury to check for missed symmetry elements or disorder in published CIF files. Cross-validate with powder XRD to confirm phase purity .

Q. Advanced: What strategies enhance the regioselectivity of sulfonation in arylacetic acid derivatives?

Methodological Answer:
Regioselective sulfonation at the para position is critical. Key approaches include:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., -COOH) to orient sulfonation.
  • Microwave-Assisted Synthesis : Reduces side reactions (e.g., di-sulfonation) by shortening reaction times .
  • Catalytic Systems : Use iodine or FeCl₃ to lower activation energy for para selectivity .

Q. Basic: What are the primary biological targets of ethylsulfonyl-substituted arylacetic acids in pharmacological studies?

Methodological Answer:
These compounds often target enzymes with nucleophilic active sites:

  • Cyclooxygenase (COX) : The ethylsulfonyl group mimics the carboxylate moiety of arachidonic acid, enabling competitive inhibition. Assay IC₅₀ values using ELISA-based COX-1/2 activity kits .
  • Aldose Reductase : The sulfonyl group hydrogen-bonds to catalytic residues (e.g., Tyr48), reducing diabetic complications in in vivo models .

Q. Advanced: How to troubleshoot low yields in coupling reactions involving this compound?

Methodological Answer:
Common issues include steric hindrance and poor leaving-group ability. Solutions:

  • Activation of COOH : Use EDCl/HOBt or DCC to form active esters before amide coupling .
  • Micellar Catalysis : Employ TPGS-750-M in water to improve solubility and reduce aggregation .

Q. Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (evidenced by SDS data for analogous compounds) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-2-15(13,14)9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOLLUNLZJLQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402004
Record name 2-(4-(Ethylsulfonyl)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383135-47-5
Record name 2-(4-(Ethylsulfonyl)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(ethanesulfonyl)phenyl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl2-(4-(ethylsulfonyl)phenyl)acetate (10.0 g, 39 mmol) in EtOH (100 mL) was added a solution of NaOH (5.7 g, 142.5 mmol) in water (100 mL). The reaction mixture was stirred at rt for 16 h. EtOH was removed under reduced pressure. The aqueous layer was adjusted to pH=1 with 6 N aq. HCl and extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine (2×100 mL), dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to give the desired product 2-(4-(ethylsulfonyl)phenyl)acetic acid (7.3 g, 82%) as a white solid. LC-MS tR=0.573 min in 5-95AB—1.5 min chromatography (Welch Xtimate C18, 2.1*30 mm, 3 um), MS (ESI) m/z 228.8 [M+H]+. 1H NMR (CDCl3 400 MHz): δ 7.88 (d, J=8.0 Hz, 2H), 7.50 (d, J=8.4 Hz, 2H), 3.77 (s, 2H), 3.12 (q, J=7.6 Hz, 2H), 1.28 (t, J=7.6 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(4-(Ethylsulfonyl)phenyl)acetic acid
2-(4-(Ethylsulfonyl)phenyl)acetic acid
2-(4-(Ethylsulfonyl)phenyl)acetic acid
2-(4-(Ethylsulfonyl)phenyl)acetic acid
2-(4-(Ethylsulfonyl)phenyl)acetic acid
2-(4-(Ethylsulfonyl)phenyl)acetic acid

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